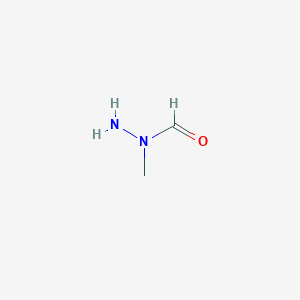

N-Methyl-N-formylhydrazine

Vue d'ensemble

Description

N-Methyl-N-formylhydrazine is a chemical compound that has been identified as a stable constituent of the false morel mushroom Gyromitra esculenta. This compound has been the subject of various studies due to its carcinogenic properties when administered to laboratory animals. Research has shown that even minute doses of N-methyl-N-formylhydrazine can induce lung neoplasms in mice, with a higher incidence compared to untreated controls . The compound has also been associated with the induction of tumors in other organs such as the liver, blood vessels, gall bladder, and bile ducts . The environmental and health significance of this compound is of concern due to its presence in an edible mushroom and the potential exposure to humans .

Synthesis Analysis

While the synthesis of N-methyl-N-formylhydrazine itself is not detailed in the provided papers, related compounds such as N,N'-bis(arylsulfonyl)hydrazines have been synthesized and evaluated for their antineoplastic activity. These compounds, which can generate alkylating species under physiological conditions, have shown significant antineoplastic activity, suggesting a potential for therapeutic use . The synthesis of these compounds is integral to understanding the structure-activity relationship and the potential for developing antineoplastic agents.

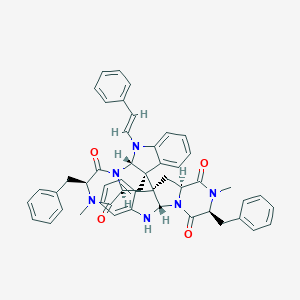

Molecular Structure Analysis

The molecular structure of N-methyl-N-formylhydrazine and its analogs is crucial in understanding their biological activity. For instance, the structural homologue N-n-butyl-N-formylhydrazine has been shown to produce tumors in mice, indicating that slight modifications in the molecular structure can retain carcinogenic properties . Additionally, the molecular structure of related compounds, such as an inorganic N-amino analogue of pyrrole, has been described, highlighting the importance of bond lengths and ring systems in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving N-methyl-N-formylhydrazine are complex and involve the formation of intermediates such as diazenium ions and radicals. The oxidative chemistry of this compound has been studied, revealing that its metabolism can yield formaldehyde and acetaldehyde, which suggests that radical intermediates may play a role in its carcinogenic action . Understanding these chemical reactions is essential for elucidating the mode of action of N-methyl-N-formylhydrazine and its potential health risks.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-formylhydrazine contribute to its biological activity and toxicity. It has been shown to be a toxic and mutagenic inhibitor of intestinal diamine oxidase, which could be involved in its toxic and mutagenic effects . Additionally, the metabolic formation of methylhydrazine from acetaldehyde-N-methyl-N-formylhydrazone, a compound related to N-methyl-N-formylhydrazine, has been quantitatively evaluated, indicating that a significant amount of the parent compound is metabolically hydrolyzed to methylhydrazine . These properties are important for assessing the risk associated with exposure to N-methyl-N-formylhydrazine and related compounds.

Applications De Recherche Scientifique

Nitrosamines and Water Treatment

Overview of Nitrosamines in Water Technology : Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are significant contaminants in water technology, arising as disinfection by-products in chloraminated waters. The review by Nawrocki and Andrzejewski (2011) highlights the occurrence, precursors, and removal methods of nitrosamines in water systems. Their formation during water treatment processes and the challenge they pose to consumer health due to their potentially higher danger compared to chlorinated disinfection by-products are discussed. Efforts to understand and mitigate nitrosamines in drinking and wastewater underscore the importance of addressing these contaminants for public health protection (Nawrocki & Andrzejewski, 2011).

Antineoplastic Action of Hydrazines

Antineoplastic Properties of Hydrazine Derivatives : Tóth (1996) provides a comprehensive review of the antineoplastic (anti-cancer) activities of hydrazines and hydrazine-containing natural products. Despite the base compound hydrazine and several of its analogs exhibiting antineoplastic actions in animal models, and in some instances, humans, the carcinogenic potential of these compounds has largely limited their use in medical applications. The review underscores the balance between exploring hydrazine compounds for cancer therapy and the risks associated with their carcinogenicity (Tóth, 1996).

Cancer Risk from Hydrazine Exposure

Cancer Risk and Hydrazine Exposure : A review by Tóth (1994) assesses the carcinogenic risk associated with human exposure to various hydrazines, including hydrazine itself and several hydrazine derivatives used in drug therapy. The evaluation of reported cases and cohort studies reveals a correlation between hydrazine exposure and the development of cancer, highlighting the importance of caution in the use and handling of hydrazine compounds due to their potential carcinogenicity (Tóth, 1994).

Novel Insecticides and Hydrazine Derivatives

Hydrazine Derivatives in Pest Management : Kodandaram, Rai, and Halder (2010) discuss the discovery and application of new insecticide groups, including those based on hydrazine derivatives, for the management of insect pests in vegetable crops. The shift towards developing green chemistries with novel biochemical targets, including the use of hydrazine derivatives, is highlighted as a part of integrated pest management strategies that prioritize environmental safety and human health (Kodandaram et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

N-amino-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFOTOSOKJMMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020840 | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-formylhydrazine | |

CAS RN |

758-17-8 | |

| Record name | Hydrazinecarboxaldehyde, 1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl-N-methylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL-N-METHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L13R06H7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL-N-FORMYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)